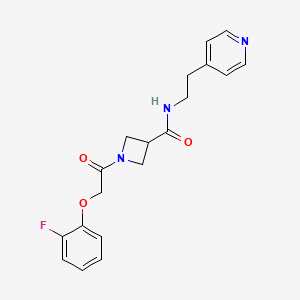

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Description

1-(2-(2-Fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide (CAS: 1351645-57-2) is a synthetic small molecule with the molecular formula C₁₉H₂₀FN₃O₃ and a molecular weight of 357.38 g/mol . Its structure features a central azetidine ring substituted with a carboxamide group at the 3-position, a 2-(2-fluorophenoxy)acetyl moiety, and a pyridin-4-yl ethyl chain.

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c20-16-3-1-2-4-17(16)26-13-18(24)23-11-15(12-23)19(25)22-10-7-14-5-8-21-9-6-14/h1-6,8-9,15H,7,10-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZPDVXQXPOVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 402.34 g/mol. The structure incorporates a fluorophenoxy group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F4N4O3 |

| Molecular Weight | 402.34 g/mol |

| IUPAC Name | 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide |

| CAS Number | 2034416-94-7 |

The biological activity of the compound is primarily attributed to its interaction with various cellular targets:

- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs), leading to reduced cell proliferation.

- Antimicrobial Effects : Preliminary investigations suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against bacterial strains remain limited.

- Central Nervous System Activity : The structural components of the compound indicate potential applications in treating central nervous system disorders, though further research is necessary to substantiate these claims.

Research Findings and Case Studies

Recent studies have explored the biological activity of similar compounds and their derivatives, providing insights into the potential applications of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide.

Anticancer Studies

A notable study evaluated the cytotoxic effects of related azetidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that certain derivatives exhibited IC50 values as low as 9 nM against HT-29 cells, suggesting strong anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Diversity: The target compound retains a pyridine ring and fluorophenoxy group, which may optimize blood-brain barrier penetration compared to the thiophene-containing analog (1448130-46-8) . The sulfamoylphenyl analog (C₂₄H₂₃FN₆O₅S) introduces a bulkier sulfonamide group, likely reducing membrane permeability but improving solubility in aqueous environments .

Molecular Weight Trends :

- The target compound (357.38 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), whereas the sulfamoylphenyl derivative (526.54 g/mol) may face challenges in passive diffusion .

Functional Group Impact: The fluorine atom in the target compound’s phenoxy group enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., methoxyphenoxy in 1448130-46-8) . The urea moiety in 1448130-46-8 introduces hydrogen-bonding capacity, which could favor interactions with polar enzyme pockets but reduce CNS penetration .

Hypothetical Pharmacological Implications

While direct pharmacological data are absent in the provided evidence, structural analogs suggest:

- The thiophene-urea analog (1448130-46-8) could exhibit anti-inflammatory or antimicrobial properties due to urea’s precedent in such applications .

Notes and Limitations

Structural vs. Functional Correlation : Inferences are based on substituent chemistry; actual biological activity requires validation.

Further studies should prioritize target identification, solubility profiling, and in vitro potency assays to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology :

- The compound’s synthesis likely involves sequential coupling of the azetidine core with fluorophenoxy and pyridinylethyl moieties. A typical approach includes:

Azetidine ring formation via cyclization of a β-lactam precursor under basic conditions .

Acetylation using 2-(2-fluorophenoxy)acetyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) .

Amide bond formation between the azetidine carboxyl group and the pyridinylethylamine using DCC/DMAP .

- Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (0°C to RT), and stoichiometry of reagents. Purity (>90%) is achieved via silica gel chromatography or recrystallization .

Q. How can the structural and electronic properties of this compound be characterized to predict its reactivity and stability?

- Methodology :

- Spectroscopic analysis :

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and hydrogen bonding potential (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .

- HPLC-MS for molecular weight verification and impurity profiling .

- Computational modeling :

- Density Functional Theory (DFT) calculations to map electrostatic potentials and identify reactive sites (e.g., fluorophenoxy group’s electron-withdrawing effects) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular viability assays : MTT or resazurin-based screens in cancer cell lines (e.g., HEK293 or HeLa) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors) due to the pyridine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodology :

- Systematic substitution :

- Replace the 2-fluorophenoxy group with other halogens (Cl, Br) or electron-donating groups (e.g., methoxy) to modulate lipophilicity (logP) .

- Modify the pyridinylethyl chain length to alter blood-brain barrier penetration .

- Biological evaluation :

- Compare IC₅₀ values in target vs. off-target assays (e.g., kinase panel screening). Data contradictions (e.g., high potency but low selectivity) are resolved by introducing steric hindrance groups (e.g., tert-butyl) .

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Validation of computational models :

- Re-run docking simulations (AutoDock Vina) with crystallographic protein structures (e.g., PDB: 3ERT) to check binding pose accuracy .

- Experimental troubleshooting :

- Verify compound stability under assay conditions (e.g., pH 7.4 buffer degradation via LC-MS).

- Test metabolites for off-target effects using hepatic microsomes .

Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?

- Methodology :

- Metabolic stability :

- Liver microsome assays (human/rat) to measure intrinsic clearance (Clₜₙₜ) .

- CYP450 inhibition screening (e.g., CYP3A4 luminescence assays) .

- Toxicity profiling :

- AMES test for mutagenicity.

- hERG channel binding (patch-clamp electrophysiology) to assess cardiac risk .

Key Challenges and Recommendations

- Contradictory Bioactivity Data : Differences between in silico and in vitro results often arise from unaccounted solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to model conformational changes .

- Scalability Issues : Multi-step synthesis may lead to low overall yields. Optimize one-pot reactions (e.g., tandem cyclization-acetylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.